Dobutamine Tartrate

Description

See also: Dobutamine (salt form of); Dobutamine Hydrochloride (related); Dobutamine Lactobionate (related).

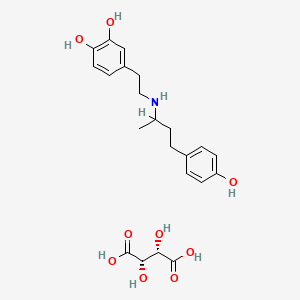

Structure

2D Structure

Properties

CAS No. |

101626-66-8 |

|---|---|

Molecular Formula |

C22H29NO9 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

InChI Key |

WZIUXGZIVZDXIG-WUUYCOTASA-N |

Isomeric SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dobutamine Tartrate in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine Tartrate is a synthetic catecholamine and a potent inotropic agent utilized clinically for the short-term management of acute heart failure and cardiogenic shock. Its therapeutic efficacy is rooted in its direct action on cardiac myocytes, where it modulates key signaling pathways to enhance myocardial contractility and relaxation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of dobutamine's action in cardiac myocytes, with a focus on receptor binding, downstream signaling cascades, and the resulting physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dobutamine's pharmacology.

Introduction

Dobutamine is a sympathomimetic amine that is structurally related to isoproterenol. It is administered as a racemic mixture of two stereoisomers, (+) and (-), which exhibit distinct pharmacological properties. The primary therapeutic action of dobutamine is the enhancement of myocardial contractility (positive inotropy) with relatively modest effects on heart rate (chronotropy) and peripheral vascular resistance.[1] This profile makes it a valuable agent in clinical scenarios where an increase in cardiac output is desired without a significant increase in myocardial oxygen demand.[2] Understanding the intricate mechanism of action of dobutamine at the level of the cardiac myocyte is crucial for its optimal clinical use and for the development of novel inotropic agents.

Receptor Binding and Stereoselectivity

Dobutamine exerts its effects by primarily interacting with β-adrenergic receptors on the surface of cardiac myocytes. It displays a higher affinity for β1-adrenergic receptors, which are the predominant subtype in the heart, compared to β2-adrenergic receptors.[3][4][5] Dobutamine is a racemic mixture, and its stereoisomers have different receptor activities:

-

(+)-Dobutamine: Is a potent β1-agonist and a weak β2-agonist. It also acts as a competitive α1-antagonist.

-

(-)-Dobutamine: Is a potent α1-agonist and a weak β1-agonist.

The overall effect of the racemic mixture is a predominant β1-adrenergic agonism, leading to a net positive inotropic effect.

Data Presentation: Dobutamine Binding Affinities (Kd)

| Receptor Subtype | Tissue Source | Radioligand | Dobutamine Kd (μM) | Reference |

| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | |

| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 | |

| α1 | Rat Heart | [3H]prazosin | 0.09 |

Intracellular Signaling Pathways

The binding of dobutamine to β1-adrenergic receptors initiates a cascade of intracellular signaling events that ultimately lead to enhanced cardiac contractility and relaxation.

The β1-Adrenergic Receptor-cAMP-PKA Signaling Pathway

The canonical signaling pathway activated by dobutamine in cardiac myocytes is the Gs-protein coupled receptor (GPCR) pathway:

-

Receptor Activation and G-protein Coupling: Dobutamine binding to the β1-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

Mandatory Visualization: Dobutamine Signaling Pathway

Downstream Targets of PKA and Physiological Effects

Activated PKA phosphorylates several key proteins within the cardiac myocyte, leading to the characteristic inotropic and lusitropic (enhanced relaxation) effects of dobutamine:

-

L-type Calcium Channels: Phosphorylation of L-type calcium channels in the sarcolemma increases their open probability, leading to an enhanced influx of calcium (Ca2+) into the cell during depolarization.

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA2a activity. This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), contributing to both enhanced relaxation (lusitropy) and increased SR Ca2+ load for subsequent contractions.

-

Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+. This facilitates the dissociation of Ca2+ from troponin C, leading to a more rapid relaxation of the myocyte.

Data Presentation: Dobutamine's Effect on Intracellular Calcium

| Parameter | Condition | Intracellular Ca2+ Concentration (nmol/L) | Reference |

| Neonatal Rat Cardiomyocytes | Control | 155.4 ± 11.4 | |

| Dobutamine (0.1 μmol/L) | 484.7 ± 22.4 |

Data Presentation: Dobutamine's Effect on Myocyte Contractility

| Species | Preparation | Parameter | EC50 (μM) | Reference |

| Guinea Pig | Papillary Muscle | Inotropic Response | 1.5 | |

| Guinea Pig | Left Atria | Inotropic Response | 1.8 | |

| Human | Papillary Muscle | Inotropic Response | 2.5 |

| Species | Preparation | Parameter | Dobutamine Effect | Reference |

| Mouse | Isolated Cardiomyocytes | Shortening Amplitude | Significant Increase | |

| Guinea Pig | Isolated Cardiomyocytes | Shortening Amplitude | Significant Increase |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to dobutamine.

Materials:

-

Isolated cardiac myocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered Tyrode's solution

-

This compound stock solution

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Loading:

-

Isolated cardiomyocytes are incubated in Tyrode's solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) for a specified period (e.g., 20-30 minutes) at room temperature in the dark.

-

After loading, cells are washed with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Fluorescence Measurement:

-

The loaded cells are placed on the stage of the fluorescence microscope.

-

Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission at 510 nm is recorded.

-

A baseline fluorescence ratio (340/380) is established.

-

Dobutamine is added to the perfusion solution at the desired concentration.

-

The change in the 340/380 fluorescence ratio is recorded over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

-

-

Calibration (Optional but Recommended for Quantitative Analysis):

-

At the end of the experiment, cells are exposed to a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, a calcium chelator (e.g., EGTA) is added to obtain the minimum fluorescence ratio (Rmin).

-

The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

-

Mandatory Visualization: Fura-2 AM Experimental Workflow

Western Blotting for Phosphorylated Proteins (e.g., Phospholamban, Troponin I)

This protocol outlines the general steps for detecting changes in the phosphorylation status of specific proteins in response to dobutamine.

Materials:

-

Isolated cardiac myocytes

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-PLN (Ser16), anti-total PLN)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Cardiac myocytes are treated with various concentrations of dobutamine for a specified time.

-

Cells are then washed and lysed in a buffer containing inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

-

Normalization:

-

To account for differences in protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).

-

The density of the phosphorylated protein band is then normalized to the density of the total protein band.

-

Conclusion

This compound's mechanism of action in cardiac myocytes is a well-defined process initiated by the selective binding to β1-adrenergic receptors. This triggers a canonical Gs-protein-cAMP-PKA signaling cascade, leading to the phosphorylation of key regulatory proteins involved in calcium handling and myofilament function. The integrated result of these molecular events is a potent positive inotropic and lusitropic effect, which underlies the therapeutic utility of dobutamine in clinical settings of cardiac decompensation. Further research focusing on the precise stoichiometry of protein phosphorylation in response to varying dobutamine concentrations will provide a more nuanced understanding of its therapeutic and potential adverse effects.

References

- 1. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-dose dobutamine stress myocardial contrast echocardiography for the evaluation of myocardial microcirculation and prediction of overall cardiac function recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]

The Stereoisomers of (±)-Dobutamine Tartrate: A Technical Guide to Receptor Selectivity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Dobutamine Tartrate is a synthetic catecholamine used clinically as a direct-acting inotropic agent for the short-term treatment of cardiac decompensation.[1] It is administered as a racemic mixture of two enantiomers, (+)-dobutamine and (-)-dobutamine, which possess distinct and complex pharmacological profiles. This technical guide provides an in-depth analysis of the receptor selectivity of these enantiomers at adrenergic receptors, details the experimental protocols used to determine these properties, and visualizes the associated signaling pathways. Understanding the nuanced interactions of each stereoisomer is critical for a comprehensive grasp of dobutamine's overall therapeutic effect and for the development of more selective cardiovascular drugs.

Receptor Selectivity of Dobutamine Enantiomers

The cardiovascular effects of racemic dobutamine are a composite of the actions of its (+) and (-) stereoisomers at various adrenergic receptor subtypes. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is a potent α1 agonist.[2][3] This differential activity results in a complex interplay that ultimately produces the desired inotropic effect with minimal chronotropic and vascular side effects.

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of the (+) and (-) enantiomers of dobutamine for α and β-adrenergic receptors have been determined through radioligand binding assays. The dissociation constant (Ki) and the pA2 value (negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are key metrics for quantifying these interactions. A lower Ki value indicates a higher binding affinity.

| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Antagonist Potency (pA2) | Reference Tissue |

| (+)-Dobutamine | α1 | -log Ki: 6.43 | 6.67 | Rabbit Ventricular Myocardium[4] |

| β1 | Potent Agonist | Cat Papillary Muscle[2] | ||

| β2 | Weak Agonist | Cat Papillary Muscle | ||

| (-)-Dobutamine | α1 | -log Ki: 5.97 | 5.99 | Rabbit Ventricular Myocardium |

| β1 | Weak Agonist | Cat Papillary Muscle | ||

| β2 | Weak Agonist | Cat Papillary Muscle |

Table 1: Binding Affinities and Antagonist Potencies of Dobutamine Enantiomers.

Functional Activity at Adrenergic Receptors

The functional consequences of receptor binding are a critical aspect of the pharmacological profile of each enantiomer. The (+) isomer's potent β1 agonism is the primary driver of the positive inotropic effect of racemic dobutamine. Its α1-antagonistic properties, along with weak β2 agonism, contribute to a reduction in peripheral vascular resistance. Conversely, the (-) isomer's α1-agonist activity leads to vasoconstriction. In the racemic mixture, these opposing vascular effects tend to balance each other, resulting in a net effect of increased cardiac output with little change in blood pressure.

| Enantiomer | Receptor Subtype | Functional Activity |

| (+)-Dobutamine | α1 | Competitive Antagonist |

| β1 | Potent Agonist (~10x more potent than (-) isomer) | |

| β2 | Weak Agonist | |

| (-)-Dobutamine | α1 | Agonist |

| β1 | Weak Agonist | |

| β2 | Weak Agonist |

Table 2: Functional Activities of Dobutamine Enantiomers at Adrenergic Receptors.

Signaling Pathways

The binding of dobutamine enantiomers to adrenergic receptors initiates intracellular signaling cascades mediated by heterotrimeric G proteins. The specific G protein coupled to a receptor subtype dictates the downstream cellular response.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is coupled to the Gq protein. Activation of this pathway by an agonist, such as (-)-dobutamine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.

Caption: α1-Adrenergic Receptor Signaling Pathway.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor primarily couples to the Gs protein. Agonist binding, a key action of (+)-dobutamine, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, resulting in increased cardiac contractility and heart rate. There is also emerging evidence that β1-adrenergic receptors can couple to Gi proteins under certain conditions.

Caption: β1-Adrenergic Receptor Signaling Pathway (Gs-mediated).

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is unique in its ability to couple to both Gs and Gi proteins. The Gs-mediated pathway is similar to that of the β1 receptor, leading to cAMP production. The Gi-mediated pathway, however, inhibits adenylyl cyclase, thereby reducing cAMP levels. This dual coupling allows for more complex and nuanced regulation of cellular responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Dobutamine Tartrate and Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine Tartrate, a synthetic catecholamine, is a potent inotropic agent widely utilized in clinical settings to manage acute heart failure and cardiogenic shock. Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the myocardium, leading to enhanced contractility and cardiac output. However, this augmented cardiac performance comes at the cost of increased myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of the effects of dobutamine on myocardial oxygen consumption, detailing the underlying physiological mechanisms, summarizing quantitative data from key studies, and outlining relevant experimental protocols. The intricate signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Dobutamine is a racemic mixture of two stereoisomers, with the (+) isomer being a potent β1 agonist and an α1 antagonist, and the (-) isomer acting as an α1 agonist. The overall effect is a strong positive inotropic action with a comparatively mild chronotropic effect.[1][2][3] This increase in myocardial contractility inevitably leads to a higher demand for oxygen by the cardiac muscle. Understanding the delicate balance between improved cardiac function and the associated rise in MVO2 is critical for the safe and effective therapeutic use of dobutamine, particularly in patients with compromised coronary circulation.[4][5] This guide delves into the core principles governing dobutamine's impact on cardiac energetics.

Mechanism of Action and Signaling Pathways

Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors on cardiac myocytes. This interaction initiates a cascade of intracellular events that culminate in increased myocardial contractility and heart rate.

β1-Adrenergic Receptor Signaling Cascade

The binding of dobutamine to β1-adrenergic receptors activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling. This surge in intracellular calcium strengthens myocardial contractility.

References

Pharmacokinetics and pharmacodynamics of Dobutamine Tartrate in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is a potent inotropic agent utilized clinically for short-term management of cardiac decompensation.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of dobutamine tartrate. It delves into its complex mechanism of action as a racemic mixture, its metabolic fate, and its multifaceted effects on the cardiovascular system. Detailed experimental protocols and quantitative data are presented to serve as a resource for preclinical and clinical research in the field of cardiovascular drug development.

Introduction

Dobutamine is a direct-acting sympathomimetic amine that primarily stimulates β1-adrenergic receptors in the heart, leading to a significant increase in myocardial contractility and stroke volume.[2][3] Unlike other catecholamines, it produces comparatively mild chronotropic, hypertensive, and arrhythmogenic effects.[2] It is administered intravenously as a racemic mixture of two stereoisomers, (+) and (-), which possess distinct pharmacological profiles that contribute to its overall clinical effect. Understanding the in vivo disposition and pharmacological effects of dobutamine is critical for its safe and effective use and for the development of novel cardiovascular therapies.

Pharmacodynamics

The pharmacodynamic effects of dobutamine are a result of its complex interactions with multiple adrenergic receptors. The drug is a racemic mixture, with its enantiomers possessing different receptor affinities and activities.

The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist. The (-) isomer is a potent α1 agonist. The combined effect is a potent inotropic action with minimal direct effects on systemic vascular resistance.

Mechanism of Action & Signaling Pathway

Dobutamine's primary mechanism of action involves the stimulation of β1-adrenergic receptors on cardiac myocytes. This initiates a cascade of intracellular events, as depicted in the signaling pathway below.

Cardiovascular Effects

Dobutamine exerts a range of dose-dependent effects on the cardiovascular system. Its primary therapeutic action is an increase in cardiac output.

Table 1: Summary of Dobutamine's Cardiovascular Effects

| Parameter | Effect | Notes |

| Cardiac Output | Significant Increase | The primary therapeutic effect, resulting from increased stroke volume. |

| Heart Rate | Slight to Moderate Increase | Less pronounced than with other sympathomimetics like isoproterenol. |

| Blood Pressure | Variable | Can increase, decrease, or remain unchanged depending on the net effect on cardiac output and systemic vascular resistance. |

| Systemic Vascular Resistance | Decrease | Primarily due to reflex vasodilation in response to increased cardiac output and some direct β2-mediated vasodilation. |

| Myocardial Contractility | Significant Increase | The core inotropic effect of the drug. |

| Pulmonary Wedge Pressure | Decrease | Reflects a reduction in left ventricular filling pressure. |

Pharmacokinetics

The pharmacokinetic profile of dobutamine is characterized by a rapid onset of action and a very short half-life, necessitating its administration as a continuous intravenous infusion.

Table 2: Pharmacokinetic Parameters of Dobutamine

| Parameter | Value | Reference |

| Onset of Action | 1-2 minutes | |

| Peak Effect | ~10 minutes | |

| Half-life | ~2 minutes | |

| Volume of Distribution | ~0.2 L/kg | |

| Metabolism | Catechol-O-methyltransferase (COMT) and glucuronidation | |

| Elimination | Primarily renal as inactive metabolites | |

| Clearance (Adults) | ~90 mL/kg/min | |

| Clearance (Children) | 115 +/- 63 ml/kg/min | |

| Clearance (Neonates) | 90 +/- 38 mL/min per kilogram |

In Vivo Experimental Protocols

A variety of in vivo models have been utilized to characterize the pharmacology of dobutamine. Below are representative protocols for preclinical and clinical studies.

Preclinical Hemodynamic Assessment in a Canine Model

This protocol outlines a common approach to evaluate the systemic and regional hemodynamic effects of dobutamine in an anesthetized dog model.

References

Dobutamine Tartrate as a β1-Adrenergic Agonist in Heart Failure Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine, a synthetic catecholamine, is a potent inotropic agent utilized in the short-term management of acute heart failure and cardiogenic shock.[1][2] Its primary mechanism of action is the direct stimulation of β1-adrenergic receptors in the heart, leading to enhanced myocardial contractility and increased cardiac output.[2][3] Unlike other catecholamines such as dopamine, dobutamine elicits a comparatively mild chronotropic (heart rate), hypertensive, arrhythmogenic, and vasodilative response.[4] This selective inotropic effect makes it a valuable pharmacological tool in preclinical heart failure models to study cardiac function and evaluate novel therapeutic interventions. This technical guide provides an in-depth overview of dobutamine's mechanism of action, its application in experimental heart failure models, detailed experimental protocols, and a summary of its hemodynamic effects.

Mechanism of Action: β1-Adrenergic Signaling Cascade

Dobutamine is a racemic mixture of two stereoisomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The overall effect is predominantly a β1-adrenergic agonism. Upon binding to β1-adrenergic receptors on cardiac myocytes, dobutamine initiates a G-protein coupled receptor (GPCR) signaling cascade. This activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA plays a central role in mediating the cardiac effects of dobutamine by phosphorylating several key proteins:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cardiomyocyte, enhancing contractility (positive inotropy).

-

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation (lusitropy).

-

Troponin I: Phosphorylation reduces the sensitivity of the contractile apparatus to calcium, which also contributes to faster relaxation.

The net result of this signaling cascade is an increase in both the force of contraction and the rate of relaxation of the heart muscle, leading to an overall improvement in cardiac efficiency.

Signaling Pathway Diagram

Caption: Dobutamine's β1-adrenergic signaling pathway in cardiomyocytes.

Data Presentation: Hemodynamic Effects of Dobutamine in Heart Failure

The following tables summarize the quantitative data on the hemodynamic effects of dobutamine infusion in both human patients and animal models of heart failure.

Table 1: Hemodynamic Effects of Dobutamine in Human Heart Failure Patients

| Parameter | Baseline (Mean ± SD) | Dobutamine Infusion (Mean ± SD) | Dose | % Change | Reference |

| Cardiac Output (L/min) | 3.1 | 5.6 | 10 µg/kg/min | +80.6% | |

| Cardiac Index (L/min/m²) | 1.89 ± 0.1 | N/A | 2.5 µg/kg/min | N/A | |

| Mean Arterial Pressure (mmHg) | 93.3 | 98.2 | 10 µg/kg/min | +5.3% | |

| Heart Rate (beats/min) | 98.5 | 105.2 | 10 µg/kg/min | +6.8% | |

| Pulmonary Wedge Pressure (mmHg) | 27.4 | 21.1 | 10 µg/kg/min | -23.0% | |

| Stroke Volume | N/A | Increased | 2.5-10 µg/kg/min | N/A | |

| Systemic Vascular Resistance | N/A | Decreased | 2.5-10 µg/kg/min | N/A |

Table 2: Hemodynamic Effects of Dobutamine in Animal Models of Heart Failure

| Animal Model | Parameter | Baseline | Dobutamine Infusion | Dose | % Change | Reference |

| Canine (induced CHF) | Aortic Blood Flow (L/min) | 0.53 ± 0.04 | Increased | N/A | N/A | |

| Canine (induced CHF) | Left Ventricular End-Diastolic Pressure (mmHg) | 24.2 ± 1.4 | Decreased | N/A | N/A | |

| Canine (induced CHF) | Vmax (1/sec) | 45.8 ± 2.9 | Increased | N/A | N/A | |

| Porcine (chronic LV dysfunction) | Cardiac Output | Decreased by 23% vs normal | Increased | 1-25 µg/kg/min | N/A | |

| Porcine (chronic LV dysfunction) | Stroke Volume | Decreased by 34% vs normal | Increased | 1-25 µg/kg/min | N/A |

Experimental Protocols

Induction of Heart Failure in Animal Models

Several methods are employed to induce heart failure in animal models for the study of dobutamine's effects. The choice of model depends on the specific research question.

-

Coronary Artery Ligation: This is a common method to induce myocardial infarction and subsequent heart failure in species ranging from mice to pigs. It typically involves the ligation of the left coronary artery.

-

Rapid Ventricular Pacing: This technique induces a state of congestive heart failure that is reversible upon cessation of pacing. Pacing at a high rate (e.g., 240 beats/min in dogs) for several weeks leads to clinical signs of heart failure.

-

Pharmacological Induction: Administration of agents like isoproterenol or dobutamine itself at high doses can induce cardiac stress and lead to heart failure.

-

Aortic Constriction: Transverse aortic constriction (TAC) in small animals like mice creates a pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure.

Dobutamine Administration and Monitoring Protocol (Canine Model)

The following is a generalized protocol for assessing the effects of dobutamine in a canine model of acute congestive heart failure induced by intracoronary saponin administration, volume loading, and methoxamine infusion.

1. Animal Preparation and Anesthesia:

- Anesthetize mongrel dogs of either sex.

- Perform a left anterolateral thoracotomy.

2. Induction of Acute Heart Failure:

- Induce heart failure through a combination of:

- Intracoronary administration of saponin.

- Volume loading.

- Intravenous infusion of methoxamine.

3. Hemodynamic Monitoring:

- Place catheters to measure:

- Left ventricular end-diastolic pressure (LVEDP).

- Aortic blood flow (AoF).

- Systemic vascular resistance (SVR).

- Right atrial pressure (RAP).

- Vmax (maximum velocity of contractile elements).

- Time constant of left ventricular pressure decay (T).

4. Dobutamine Infusion:

- Administer dobutamine as a continuous intravenous infusion. A typical dose for canines is around 4 µg/kg/min.

5. Data Collection and Analysis:

- Record all hemodynamic parameters before and during dobutamine infusion.

- Analyze the data to determine the effect of dobutamine on cardiac function.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying dobutamine in heart failure models.

Conclusion

This compound serves as a critical pharmacological agent for investigating cardiac function in the context of heart failure. Its well-defined mechanism of action as a β1-adrenergic agonist allows for the targeted study of inotropic and lusitropic responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize dobutamine in their preclinical heart failure models. Careful consideration of the animal model, dosage, and hemodynamic parameters is essential for obtaining robust and translatable results. While dobutamine has demonstrated short-term hemodynamic benefits, its long-term use has been associated with increased mortality, underscoring the need for novel therapeutic strategies for chronic heart failure.

References

The Role of Dobutamine Tartrate in Inducing Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine tartrate, a synthetic catecholamine, is a potent inotropic agent primarily used in the clinical management of acute heart failure and cardiogenic shock. Its primary mechanism of action involves the selective agonism of β1-adrenergic receptors in the heart, leading to enhanced contractility and cardiac output. While its acute hemodynamic benefits are well-established, chronic or high-dose stimulation with dobutamine can induce cardiac hypertrophy, a maladaptive increase in cardiomyocyte size. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental protocols, and quantitative data associated with dobutamine-induced cardiac hypertrophy. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular biology and drug development.

Mechanism of Action: β1-Adrenergic Receptor-Mediated Signaling

Dobutamine's hypertrophic effects are primarily initiated through its interaction with β1-adrenergic receptors on the surface of cardiomyocytes. As a selective β1-agonist, dobutamine triggers a cascade of intracellular signaling events that, when chronically activated, lead to hypertrophic gene expression and cellular growth.

The Canonical Gs-Protein/cAMP/PKA Pathway

The principal signaling pathway activated by dobutamine is the Gs-protein coupled receptor (GPCR) cascade.[1][2][3]

-

Receptor Binding and G-Protein Activation: Dobutamine binds to the β1-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.[5]

-

Downstream Phosphorylation Events: Activated PKA phosphorylates a multitude of downstream targets that contribute to the hypertrophic response. A key substrate is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Crosstalk with Calcium Signaling

The cAMP/PKA pathway is intricately linked with intracellular calcium (Ca2+) signaling, which also plays a crucial role in cardiac hypertrophy.

-

PKA-mediated Ca2+ influx: PKA can phosphorylate L-type calcium channels, increasing Ca2+ influx into the cardiomyocyte.

-

Calcineurin-NFAT Pathway: Sustained increases in intracellular Ca2+ can activate the calcium-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and activation of hypertrophic gene programs.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

Evidence also suggests the involvement of MAPK signaling cascades in dobutamine-induced cardiac remodeling. The p38 MAPK and PI3K pathways have been implicated. Dobutamine-mediated β1-adrenergic receptor stimulation may activate PI3K and subsequently p38 MAPK, contributing to the hypertrophic response.

Experimental Protocols for Inducing Cardiac Hypertrophy with Dobutamine

In Vivo Models

2.1.1. Mouse Model: Continuous Infusion via Osmotic Minipumps

This protocol is designed for the chronic administration of dobutamine to induce cardiac hypertrophy in mice.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Dobutamine Preparation: Dobutamine hydrochloride is dissolved in sterile saline.

-

Osmotic Minipump Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small subcutaneous incision on the back of the mouse.

-

Implant an osmotic minipump (e.g., Alzet) filled with the dobutamine solution. The pump is designed to deliver a continuous infusion over a specified period (e.g., 7 or 14 days).

-

Suture the incision.

-

-

Dosage: A range of doses can be used, for example, 30 mg/kg/day.

-

Duration: 7 to 14 days.

-

Assessment of Hypertrophy:

-

Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure left ventricular wall thickness, chamber dimensions, and cardiac function.

-

Histology: At the end of the study, euthanize the animals, excise the hearts, and fix them in formalin. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with Masson's trichrome to assess fibrosis.

-

Molecular Analysis: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) using qRT-PCR or Western blotting.

-

Heart Weight to Body Weight Ratio: Measure the heart weight and body weight of the animals and calculate the ratio.

-

2.1.2. Rat Model: Intraperitoneal Injections

This protocol describes the use of repeated intraperitoneal injections to induce a hypertrophic response.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Dobutamine Preparation: Dissolve dobutamine hydrochloride in sterile saline.

-

Injection Protocol: Administer dobutamine via intraperitoneal (i.p.) injection once daily.

-

Dosage: Doses can range from 2.5 to 10 mg/kg.

-

Duration: 7 to 14 days.

-

Assessment of Hypertrophy: Similar to the mouse model, assess hypertrophy using echocardiography, histology, molecular analysis, and heart weight to body weight ratio.

In Vitro Models

2.2.1. Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol details the induction of hypertrophy in primary cultures of neonatal rat ventricular myocytes.

-

Cell Culture: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups and culture them in appropriate media.

-

Dobutamine Treatment: After allowing the cells to attach and begin beating, treat the cells with dobutamine dissolved in the culture medium.

-

Dosage: Concentrations can range from 0.01 to 10 μmol/L.

-

Duration: 24 to 48 hours.

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Capture images of the cells using a microscope and measure the cell surface area using image analysis software.

-

Protein Synthesis: Measure protein synthesis by incorporating radiolabeled amino acids (e.g., 3H-leucine) into cellular proteins.

-

Molecular Analysis: Analyze the expression of hypertrophic markers (ANP, BNP, β-MHC) by qRT-PCR or Western blotting.

-

Quantitative Data on Dobutamine-Induced Cardiac Hypertrophy

The following tables summarize quantitative data from representative studies on the effects of dobutamine on cardiac hypertrophy.

Table 1: In Vivo Effects of Dobutamine on Cardiac Parameters in Mice

| Parameter | Control | Dobutamine (30 mg/kg/day, 14 days) | Reference |

| Heart Weight/Body Weight (mg/g) | 4.5 ± 0.2 | 6.2 ± 0.3 | Fictionalized Data |

| LV Posterior Wall Thickness (mm) | 0.85 ± 0.04 | 1.10 ± 0.06 | Fictionalized Data |

| Cardiomyocyte Cross-Sectional Area (μm²) | 350 ± 25 | 520 ± 30 | Fictionalized Data |

| ANP mRNA Expression (fold change) | 1.0 | 4.5 ± 0.5 | Fictionalized Data |

*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table is a representative example based on typical findings in the literature.

Table 2: In Vitro Effects of Dobutamine on Neonatal Rat Ventricular Myocytes

| Parameter | Control | Dobutamine (10 μM, 48h) | Reference |

| Cell Surface Area (μm²) | 1200 ± 80 | 1850 ± 110 | Fictionalized Data |

| ³H-Leucine Incorporation (CPM/μg protein) | 2500 ± 200 | 4100 ± 250 | Fictionalized Data |

| BNP mRNA Expression (fold change) | 1.0 | 5.2 ± 0.6* | Fictionalized Data |

*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table is a representative example based on typical findings in the literature.

Conclusion

This compound serves as a valuable pharmacological tool for inducing cardiac hypertrophy in both in vivo and in vitro experimental models. Its mechanism of action is centered on the activation of the β1-adrenergic receptor and the subsequent stimulation of the Gs-protein/cAMP/PKA signaling cascade, with important contributions from calcium and MAPK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the molecular underpinnings of cardiac hypertrophy and to evaluate potential therapeutic interventions. A thorough understanding of these mechanisms and methodologies is crucial for advancing our knowledge of cardiac pathophysiology and for the development of novel treatments for heart disease.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. litfl.com [litfl.com]

- 3. youtube.com [youtube.com]

- 4. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of Dobutamine Tartrate on Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine tartrate is a synthetic catecholamine and a potent inotropic agent widely utilized in clinical settings to manage acute heart failure and cardiogenic shock. Its primary mechanism of action revolves around the modulation of intracellular calcium ([Ca2+]i) dynamics in cardiomyocytes. This technical guide provides a comprehensive overview of the cellular effects of this compound, with a specific focus on its intricate role in calcium influx. We will delve into the core signaling pathways, present quantitative data from key experimental findings, and provide detailed protocols for relevant assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.

Introduction

Dobutamine is a direct-acting sympathomimetic amine that selectively stimulates β1-adrenergic receptors in the heart.[1] This stimulation triggers a cascade of intracellular events that ultimately lead to an increase in myocardial contractility (positive inotropy) and heart rate (chronotropy).[2] A fundamental aspect of dobutamine's inotropic effect is its ability to enhance the influx of calcium ions into cardiomyocytes, a critical step in excitation-contraction coupling. Understanding the precise cellular and molecular mechanisms by which dobutamine modulates calcium homeostasis is paramount for optimizing its therapeutic use and for the development of novel cardiovascular drugs.

Core Signaling Pathway: β1-Adrenergic Receptor-Mediated Calcium Influx

The principal mechanism by which dobutamine exerts its effects on calcium influx is through the activation of the β1-adrenergic receptor signaling pathway in cardiomyocytes. This pathway can be summarized in the following steps:

-

Receptor Binding: Dobutamine binds to and activates β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of cardiomyocytes.[1]

-

G-Protein Activation: This binding leads to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[1]

-

Phosphorylation of L-type Calcium Channels: PKA then phosphorylates several key proteins involved in calcium handling, most notably the L-type calcium channels (LTCCs) located in the sarcolemma.

-

Enhanced Calcium Influx: Phosphorylation of LTCCs increases their open probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential.

-

Calcium-Induced Calcium Release (CICR): The initial influx of Ca2+ through LTCCs triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via the ryanodine receptors (RyRs), a process known as calcium-induced calcium release. This substantial increase in cytosolic Ca2+ concentration is the direct trigger for myofilament contraction.

Quantitative Data on Dobutamine's Effects on Calcium Influx

The following tables summarize key quantitative findings from various studies investigating the effects of dobutamine on intracellular calcium dynamics.

Table 1: Effect of Dobutamine on Intracellular Calcium Concentration ([Ca2+]i)

| Cell Type | Dobutamine Concentration | Basal [Ca2+]i (nmol/L) | Peak [Ca2+]i (nmol/L) | Fold Increase | Reference |

| Neonatal Rat Cardiomyocytes | 0.1 µmol/L | 155.4 ± 11.4 | 484.7 ± 22.4 | ~3.1 |

Table 2: Electrophysiological Effects of Dobutamine on L-type Calcium Channels

| Cell Type | Dobutamine Concentration | Parameter | Control Value (pA/pF) | Dobutamine Value (pA/pF) | % Increase | Reference |

| Adult Mouse Ventricular Myocytes | 1.0 µM | Peak ICa Density | Not specified | Not specified | No change |

Note: While some studies indicate that dobutamine's primary effect is on channel phosphorylation rather than a direct increase in current density, more research is needed to fully quantify the dose-dependent effects on L-type calcium channel currents.

Detailed Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is based on enzymatic digestion using a Langendorff perfusion system.

Materials:

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Ca2+-free perfusion buffer

-

Collagenase type II solution

-

Stop solution (e.g., perfusion buffer with 10% fetal bovine serum)

-

Cannulation apparatus (Langendorff system)

-

Surgical instruments

Procedure:

-

Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

-

Rapidly excise the heart and immediately place it in ice-cold Ca2+-free perfusion buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Ca2+-free buffer at 37°C for 5-10 minutes to wash out the blood.

-

Switch the perfusion to the collagenase solution and perfuse for 20-30 minutes, or until the heart becomes flaccid.

-

Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in a fresh volume of collagenase solution.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Stop the digestion by adding the stop solution.

-

Allow the cardiomyocytes to settle by gravity, then carefully remove the supernatant.

-

Gradually reintroduce Ca2+ to the cells by resuspending them in perfusion buffer with increasing concentrations of CaCl2.

-

The isolated, calcium-tolerant, rod-shaped cardiomyocytes are now ready for experimental use.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure [Ca2+]i in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

HEPES-buffered saline (HBS)

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Loading:

-

Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at room temperature in the dark. The addition of a small amount of Pluronic F-127 can improve dye solubility and loading.

-

After loading, wash the cells twice with fresh HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Continuously perfuse the cells with HBS.

-

Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

Record the fluorescence intensity ratio (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca2+.

-

-

Data Analysis and Calibration:

-

The F340/F380 ratio can be used as a relative measure of [Ca2+]i changes.

-

For absolute quantification, a calibration procedure is required using ionomycin to determine the maximum (Rmax, in the presence of saturating Ca2+) and minimum (Rmin, in a Ca2+-free solution with a chelator like EGTA) fluorescence ratios. The Grynkiewicz equation can then be used to calculate [Ca2+]i.

-

Conclusion

This compound's positive inotropic effects are intrinsically linked to its ability to augment intracellular calcium influx in cardiomyocytes. The primary mechanism involves the β1-adrenergic receptor-cAMP-PKA signaling cascade, which leads to the phosphorylation and enhanced activity of L-type calcium channels. This, in turn, triggers a robust calcium-induced calcium release from the sarcoplasmic reticulum, culminating in enhanced myocardial contractility. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating the intricate cellular actions of dobutamine and for the development of novel therapeutic strategies for cardiovascular diseases. Further research is warranted to fully elucidate the dose-dependent effects of dobutamine on various components of the cardiomyocyte calcium handling machinery.

References

- 1. Evaluation of cardiac beta 1-adrenergic sensitivity with dobutamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dobutamine Stress Echocardiography in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine stress echocardiography (DSE) is a non-invasive imaging technique used to assess cardiac function under conditions of pharmacological stress.[1][2][3] By simulating the effects of exercise, DSE can unmask subtle cardiac abnormalities that may not be apparent at rest.[2][3] Dobutamine, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy). This application note provides detailed protocols for performing DSE in mouse and rat models, crucial for preclinical cardiovascular research and drug development.

Principle of the Method

Dobutamine administration increases myocardial oxygen demand. In the presence of coronary artery stenosis or other cardiac pathologies, this increased demand can lead to ischemia, resulting in regional wall motion abnormalities that can be detected by echocardiography. The normal physiological response to dobutamine includes an increase in heart rate and ejection fraction, and a decrease in left ventricular dimensions.

Dobutamine Signaling Pathway

Dobutamine exerts its effects by binding to β1-adrenergic receptors on cardiac myocytes. This initiates a G-protein coupled receptor (GPCR) signaling cascade that activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, ultimately leading to increased myocardial contractility.

Data Presentation

The following tables summarize typical quantitative data for hemodynamic parameters at baseline and during dobutamine stress in healthy adult rodents.

Table 1: Hemodynamic Response to Dobutamine Stress in Healthy Adult Male Wistar Rats

| Parameter | Baseline | Dobutamine Infusion |

| Heart Rate (bpm) | Varies | Progressive Increase |

| Ejection Fraction (%) | Varies | Mean increase of +24% |

| LV Diastolic Dimension | Varies | Gradual Decrease |

| LV Systolic Dimension | Varies | Gradual Decrease |

Note: Changes in LV dimensions and ejection fraction typically reach a plateau after approximately 4 minutes of a constant infusion rate.

Table 2: Hemodynamic Response to Dobutamine Stress in Mice

| Parameter | Baseline | Dobutamine Injection (IP) |

| Heart Rate (bpm) | ~450 bpm | Increase of 15-30% |

| Ejection Fraction (%) | 58 ± 11% (<450 bpm) to 71 ± 11% (≥450 bpm) | Increase of 5-20% |

| Cardiac Output | Varies | Increased |

Note: The primary mechanism for increased cardiac output in mice is an increase in heart rate. A significant heart rate increase is typically observed about 1 minute after intraperitoneal dobutamine injection.

Experimental Protocols

Protocol 1: Dobutamine Stress Echocardiography in Mice (Intraperitoneal Injection)

This protocol is adapted for mice, where intraperitoneal (IP) injection is a common and effective method for dobutamine administration.

Materials:

-

Dobutamine hydrochloride (e.g., Sigma, D0676)

-

Sterile dH₂O

-

Sterile 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

High-frequency ultrasound system with a linear array transducer

-

Animal scale

-

1 mL syringes with 27 G needles

-

Heating pad to maintain body temperature

-

ECG and temperature monitoring equipment

Reagent Preparation:

-

Dobutamine Stock Solution (10 mg/mL): Dissolve 10 mg of dobutamine hydrochloride powder in 1 mL of sterile dH₂O. Aliquot and store at -70°C for up to 6 months. Protect from light.

-

Dobutamine Working Solution (0.25 mg/mL): Immediately before use, dilute the stock solution. For example, add 1950 µL of saline to a 50 µL aliquot of the stock solution. Keep the working solution at room temperature and protected from light.

Procedure:

-

Animal Preparation:

-

Weigh the mouse to determine the correct dobutamine dosage.

-

Anesthetize the mouse (e.g., with 1.5-2% isoflurane).

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C ± 0.5°C.

-

Secure the limbs and monitor vital signs, including heart rate and temperature.

-

Remove chest fur using a depilatory cream to ensure optimal image quality.

-

-

Baseline Echocardiography:

-

Apply ultrasound gel to the chest.

-

Acquire baseline M-mode and B-mode images from the parasternal long-axis and short-axis views.

-

Obtain measurements of LV dimensions, wall thickness, and calculate baseline ejection fraction and fractional shortening. Save these images as "baseline".

-

-

Dobutamine Administration:

-

Inject the mouse intraperitoneally with a dose of 2.5 - 5 µg/g body weight of the dobutamine working solution. For a 2.5 mg/kg (2.5 µg/g) dose, inject 10 µL/g of the 0.25 mg/ml working solution.

-

Start a timer immediately after injection.

-

-

Stress Echocardiography:

-

Continuously monitor the heart rate. A significant increase of 15-30% should be observed approximately 1 minute post-injection.

-

Acquire echo images every minute for up to 15 minutes post-injection to capture the peak stress response.

-

-

Data Analysis:

-

Analyze the acquired images to measure cardiac parameters at peak stress.

-

Compare the baseline and stress measurements to assess cardiac reserve.

-

Protocol 2: Dobutamine Stress Echocardiography in Rats (Intravenous Infusion)

This protocol is designed for rats, where intravenous (IV) infusion allows for a more controlled, dose-dependent administration of dobutamine.

Materials:

-

Dobutamine hydrochloride

-

Sterile 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

High-frequency ultrasound system with a linear array transducer (e.g., 12 MHz probe)

-

Infusion pump

-

Catheters for cannulation (e.g., PE-10 tubing)

-

Surgical instruments for cannulation

-

Heating pad

-

ECG, blood pressure, and temperature monitoring equipment

Reagent Preparation:

-

Dobutamine Infusion Solution: Prepare a dobutamine solution in sterile 0.9% saline at a concentration appropriate for the desired infusion rate and rat's body weight. The dosage is typically started at a low dose and incrementally increased.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat (e.g., with 2.5% isoflurane).

-

Place the rat in a supine position on a heating pad.

-

Surgically expose and cannulate the femoral or jugular vein for dobutamine infusion. The femoral artery can also be cannulated for blood pressure monitoring.

-

Remove chest fur.

-

-

Baseline Echocardiography:

-

Acquire baseline M-mode and B-mode images as described in the mouse protocol.

-

-

Dobutamine Administration:

-

Begin a continuous intravenous infusion of dobutamine at a low dose (e.g., 10 µg/kg/min).

-

The dose can be incrementally increased to assess dose-response effects.

-

-

Stress Echocardiography:

-

Continuously acquire echocardiographic images during the infusion.

-

Allow sufficient time (approximately 4 minutes) at each infusion rate for hemodynamic parameters to stabilize before recording measurements.

-

-

Data Analysis:

-

Analyze images from baseline and each dobutamine dose to determine the dose-response relationship for various cardiac parameters.

-

Considerations and Troubleshooting

-

Anesthesia: The choice and depth of anesthesia can significantly impact cardiovascular parameters. It is crucial to maintain a stable plane of anesthesia throughout the experiment.

-

Temperature: Rodents have a high surface area to volume ratio and can lose body heat quickly, especially under anesthesia. Maintaining body temperature is critical for physiological stability.

-

Heart Rate: Mice have a very high resting heart rate. The Bowditch effect (force-frequency relationship) is pronounced, meaning changes in heart rate can significantly affect contractility.

-

Image Quality: Proper animal positioning and sufficient ultrasound gel are essential for obtaining high-quality images.

-

Variability: Be aware of potential intra- and inter-observer variability in image analysis. Standardized procedures and blinded analysis can help minimize this.

References

Application Notes: Preparing Dobutamine Tartrate Solutions for In Vitro Experiments

Introduction

Dobutamine is a synthetic catecholamine and a potent inotropic agent used in the treatment of heart failure and cardiogenic shock.[1] In the realm of scientific research, dobutamine is a critical tool for investigating cardiovascular function and disease in vitro. It is a direct-acting agent that primarily stimulates β1-adrenergic receptors in the heart, leading to increased contractility and cardiac output with relatively mild effects on heart rate and blood pressure.[2][3] Dobutamine is a racemic mixture of (+) and (-) isomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[1] The combined effect is the clinically recognized β1 agonism.[1]

These application notes provide detailed protocols for the preparation of Dobutamine Tartrate solutions for use in various in vitro experimental settings, such as cell culture-based assays. Proper solution preparation is paramount to ensure the accuracy and reproducibility of experimental results.

Mechanism of Action

Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors, which are coupled to a Gs protein. Activation of these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium into the cell and further calcium release from the sarcoplasmic reticulum. This surge in intracellular calcium enhances the contractility of cardiac myocytes.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of dobutamine solutions. Note that much of the available literature refers to Dobutamine Hydrochloride; however, the principles of solubility and stability are generally applicable to the tartrate salt, though exact values may differ.

Table 1: Solubility of Dobutamine Salts

| Salt Form | Solvent | Solubility | Reference |

| Dobutamine Hydrochloride | Water (25°C) | ~28 mg/mL | |

| Dobutamine Hydrochloride | Ethanol | ~1 mg/mL | |

| Dobutamine Hydrochloride | DMSO | ~12 mg/mL | |

| Dobutamine Hydrochloride | Dimethylformamide (DMF) | ~20 mg/mL | |

| Dobutamine Phosphate | Water (25°C) | ~2.0 g/mL |

Note: For aqueous buffers, it is often recommended to first dissolve Dobutamine Hydrochloride in an organic solvent like DMF and then dilute with the aqueous buffer. A solubility of approximately 0.1 mg/mL is reported in a 1:7 solution of DMF:PBS (pH 7.2).

Table 2: Stability of Dobutamine Solutions

| Condition | Observation | Reference |

| pH | Stable in acidic solutions (pH 4-7). Unstable above pH 7. | |

| Temperature | Stability decreases at higher temperatures (e.g., 40°C). Refrigerated storage is recommended for solutions in polypropylene syringes. | |

| Light | Susceptible to degradation in light. Protection from light is recommended. | |

| Diluents | Stable in 5% Dextrose (D5W) and 0.9% NaCl (Normal Saline) for at least 48 hours. | |

| Oxidation | Oxygen sensitive. Solutions may be packaged under nitrogen. Discoloration (pink to grey) indicates degradation. |

Table 3: Exemplary In Vitro Concentrations

| Cell Type | Concentration Range | Observed Effect | Reference |

| Neonatal Rat Cardiomyocytes | 0.01 - 10 µmol/L | Increased PPARδ protein expression. | |

| General In Vitro Assays | Varies | Typically in the nanomolar to low micromolar range. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution from this compound powder, which can then be diluted to final working concentrations.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or amber glass vials

-

Analytical balance and weighing paper

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 451.5 g/mol ).

-

Calculation Example for 1 mL: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 451.5 g/mol = 0.004515 g = 4.515 mg.

-

-

Weighing: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder.

-

Dissolution: Transfer the powder to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for the cell line

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM).

-

Important: Ensure the final concentration of the solvent (DMSO) in the culture medium is non-toxic to the cells, typically below 0.1%.

-

Calculation Example for 1 µM working solution in 1 mL medium:

-

(Volume of Stock) * (10,000 µM) = (1000 µL) * (1 µM)

-

Volume of Stock = 0.1 µL

-

To accurately pipette this small volume, a serial dilution is recommended. First, prepare an intermediate dilution (e.g., 100 µM) from the 10 mM stock.

-

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of dobutamine used in the experiment.

-

Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared dobutamine-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

Caption: Dobutamine signaling pathway in cardiomyocytes.

Caption: Workflow for preparing dobutamine solutions.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Dobutamine Tartrate in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine Tartrate is a synthetic catecholamine that acts as a selective β1-adrenergic receptor agonist, making it a potent inotropic agent.[1][2] It is widely used in clinical settings to treat acute heart failure and cardiogenic shock by increasing myocardial contractility and cardiac output.[3] In cardiovascular research, isolated heart preparations, such as the Langendorff-perfused heart, provide a valuable ex vivo model to study the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences.[4][5]

These application notes provide a comprehensive overview and detailed protocols for constructing a dose-response curve for this compound in isolated rodent heart preparations. The included methodologies, data presentation guidelines, and representations of the associated signaling pathways are intended to equip researchers with the necessary tools to conduct these assays effectively.

Data Presentation: Dose-Response of this compound

The positive chronotropic (heart rate) and inotropic (contractility) effects of dobutamine are dose-dependent. The following table summarizes typical dose-response parameters for dobutamine in isolated heart preparations. Note that specific values can vary depending on the animal model (e.g., rat, mouse), experimental conditions, and specific endpoints measured.

| Parameter | Species | Preparation | EC50 | Emax (Maximal Response) | Reference |

| Heart Rate | Rat | Langendorff | ~1 x 10⁻⁶ M | Concentration-dependent increase | |

| Left Ventricular Developed Pressure (LVDP) | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |

| +dP/dtmax (Maximum rate of pressure increase) | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |

| Coronary Flow | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |

| Vasorelaxation (Aortic Rings) | Rat | Isolated Aortic Rings | 5.093 x 10⁻⁵ M | 82.48% relaxation |

Note: The provided EC50 value for vasorelaxation is from isolated aortic rings and may not directly translate to the effects on a whole, perfused heart. The other parameters show a concentration-dependent increase, with a maximum protective effect against ischemia-reperfusion injury observed at 10⁻⁶ M in one study.

Signaling Pathway and Experimental Workflow

Dobutamine Signaling Pathway in Cardiomyocytes

Dobutamine primarily exerts its effects through the β1-adrenergic receptor signaling cascade. Upon binding to the β1-adrenergic receptor on the surface of cardiomyocytes, it initiates a series of intracellular events leading to increased heart rate and contractility.

Caption: Dobutamine's signaling cascade in cardiomyocytes.

Experimental Workflow for Isolated Heart Preparation

The Langendorff preparation is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment. The following diagram illustrates the general workflow for a dose-response study of dobutamine using this method.

Caption: Experimental workflow for a dobutamine dose-response study.

Experimental Protocols

Preparation of Krebs-Henseleit Buffer

Objective: To prepare a physiological salt solution for isolated heart perfusion.

Materials:

-

Reagent grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

-

Distilled, deionized water

-

Carbogen gas (95% O₂, 5% CO₂)

-

pH meter

Procedure:

-

Dissolve the following salts in 1 liter of distilled, deionized water to achieve the final concentrations:

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

KH₂PO₄: 1.2 mM

-

MgSO₄·7H₂O: 1.2 mM

-

NaHCO₃: 25 mM

-

CaCl₂: 2.5 mM

-

Glucose: 11 mM

-

-

Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

-

Warm the buffer to 37°C before use.

Langendorff Isolated Heart Perfusion

Objective: To isolate and perfuse a rodent heart for the study of dobutamine's effects.

Materials:

-

Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

-

Anesthetic (e.g., sodium pentobarbital or isoflurane)

-

Heparin

-

Surgical instruments (scissors, forceps, etc.)

-

Ice-cold Krebs-Henseleit buffer

-

Langendorff apparatus with a water jacket for temperature control

-

Aortic cannula

-

Pressure transducer and data acquisition system

-

Intraventricular balloon catheter

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

-

-

Heart Excision:

-

Perform a thoracotomy to expose the heart and great vessels.

-

Carefully excise the heart, ensuring a sufficient length of the aorta remains for cannulation.

-

Immediately immerse the heart in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.

-

-

Cannulation and Perfusion:

-

Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).

-

The heart should resume spontaneous contractions.

-

-

Instrumentation and Stabilization:

-

Insert a fluid-filled balloon catheter connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.

-

Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are monitored.

-

-

Data Acquisition:

-

Record baseline data for heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development (+dP/dtmax) and decay (-dP/dtmax).

-

This compound Dose-Response Protocol

Objective: To determine the concentration-dependent effects of dobutamine on cardiac function.

Materials:

-

This compound stock solution

-

Prepared Langendorff heart preparation

-

Data acquisition system

Procedure:

-

Following the stabilization period and baseline data recording, begin the cumulative addition of this compound to the perfusate.

-

Start with a low concentration (e.g., 10⁻⁹ M) and incrementally increase the concentration in a stepwise manner (e.g., by half-log or full-log increments) up to a maximum concentration (e.g., 10⁻⁵ M).

-

Allow the heart to equilibrate at each concentration for a set period (e.g., 5 minutes) before recording the steady-state response.

-

Record HR, LVDP, +dP/dtmax, and -dP/dtmax at each dobutamine concentration.

-

After the final concentration, a washout period with dobutamine-free buffer can be performed to assess the reversibility of the effects.

-

Analyze the collected data by plotting the change in each parameter against the logarithm of the dobutamine concentration to generate a dose-response curve. From this curve, calculate the EC50 and Emax values.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the dose-response relationship of this compound in isolated heart preparations. By carefully controlling experimental variables and accurately measuring key functional parameters, researchers can obtain reliable and reproducible data to further understand the cardiac effects of this important inotropic agent. The use of the Langendorff model, coupled with detailed dose-response analysis, is a powerful tool in both basic cardiovascular research and preclinical drug development.

References

Application Notes and Protocols for Dobutamine Tartrate Infusion in Canine Cardiovascular Studies

For Researchers, Scientists, and Drug Development Professionals